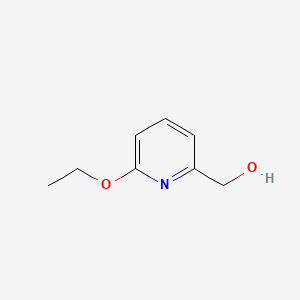
6,8-Dibromo-2-hydroxyquinoline
Descripción general
Descripción
6,8-Dibromo-2-hydroxyquinoline is a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Synthesis Analysis
The synthesis of 6,8-Dibromo-2-hydroxyquinoline involves bromination of 8-substituted quinolines . Mono bromination of 8-hydroxyquinoline gave a mixture of mono and dibromo derivatives . The synthesis process also involves multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .Molecular Structure Analysis
The molecular structure of 6,8-Dibromo-2-hydroxyquinoline incorporates the 8-hydroxyquinoline (8-HQ) moiety, which is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The compound 5,7‐dibromo‐8‐hydroxyquinoline is the most hopeful anticancer against the HeLa, HT29, and C6 cell lines with IC 50 ranging from 3.7 to 16.3 µM .Aplicaciones Científicas De Investigación
Anticancer Agents
6,8-Dibromo-2-hydroxyquinoline has been studied for its potential as an anticancer agent. Compounds like 5,7-dibromo-8-hydroxyquinoline have shown promise against various cancer cell lines, indicating that brominated hydroxyquinolines could be effective in cancer treatment .
Antifungal Activity
This compound has also been reported to exhibit antifungal activity. Bromo-substituted hydroxyquinolines have shown effectiveness against a range of fungi, including Aspergillus niger and Trichophyton mentagrophytes, suggesting their potential use in antifungal treatments .
Iron-Chelators for Neuroprotection
Derivatives of 8-Hydroxyquinoline, which include brominated versions like 6,8-Dibromo-2-hydroxyquinoline, act as iron-chelators. This property is useful in neuroprotective therapies, particularly in conditions where iron dysregulation is implicated .
Inhibitors of 2OG-Dependent Enzymes
These compounds are known to inhibit 2OG (2-oxoglutarate)-dependent enzymes. This inhibition is significant because it can regulate various biological processes that are crucial for maintaining cellular health .
Chelators of Metalloproteins
The chelating ability of 6,8-Dibromo-2-hydroxyquinoline extends to metalloproteins, which play vital roles in numerous physiological processes. By binding to metal ions within these proteins, the compound can modulate their activity .
Anti-HIV Agents
Research has indicated that brominated hydroxyquinolines may have applications as anti-HIV agents. Their ability to interfere with viral replication makes them candidates for HIV treatment strategies .
Antileishmanial and Antischistosomal Agents
The compound’s broad-spectrum activity includes potential use as an antileishmanial and antischistosomal agent, providing avenues for treating parasitic infections .
Mycobacterium Tuberculosis Inhibitors
Lastly, there is evidence to suggest that 6,8-Dibromo-2-hydroxyquinoline can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, which makes it a compound of interest in TB research and treatment .
Mecanismo De Acción
Target of Action
6,8-Dibromo-2-hydroxyquinoline (DBHQ) is a derivative of 8-Hydroxyquinolines (8HQs), a family of metal-binding compounds . These compounds have been described as copper and zinc ionophores . The primary targets of DBHQ are likely to be similar, involving interactions with metal ions in the body, particularly copper and zinc .
Mode of Action
The mode of action of DBHQ involves its interaction with these metal ions. This suggests that DBHQ may act as a chelating agent, forming stable complexes with metal ions which can then be transported across cell membranes .
Biochemical Pathways
The biochemical pathways affected by DBHQ are likely related to those involving copper and zinc homeostasis. For instance, in the case of other 8HQs, treatment with copper in the presence of these compounds resulted in copper accumulation in the nuclei . This could potentially affect various biochemical pathways, including those involved in gene expression and DNA repair.
Pharmacokinetics
It’s known that 8hqs can cross the cell membrane , suggesting that DBHQ may also have good cell permeability
Result of Action
The result of DBHQ’s action is likely to be changes in cellular metal ion concentrations, particularly of copper and zinc. This can have various effects at the molecular and cellular level. For example, other 8HQs have been found to cause cytotoxicity when co-treated with Cu (II), resulting in significantly increased intracellular copper and significant cytotoxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DBHQ. For example, the pH of the environment can affect the chelation and ionophore properties of 8HQs . Additionally, the presence of other metal ions could potentially compete with copper and zinc for binding to DBHQ, influencing its efficacy .
Safety and Hazards
Direcciones Futuras
Compounds containing the 8-hydroxyquinoline (8-HQ) moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer . Therefore, there is a need for further exploration and exploitation of this privileged structure for therapeutic applications .
Propiedades
IUPAC Name |
6,8-dibromo-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRPRYSWMJUIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C(C=C(C=C21)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694560 | |
| Record name | 6,8-Dibromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo-2-hydroxyquinoline | |
CAS RN |
116632-34-9 | |
| Record name | 6,8-Dibromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1423144.png)
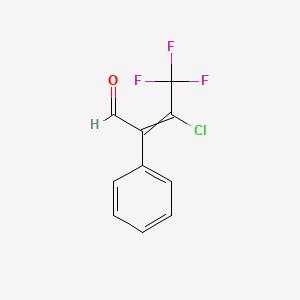




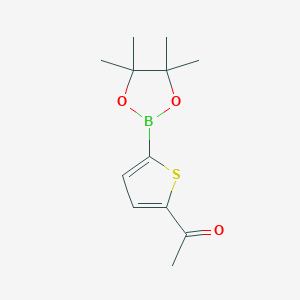

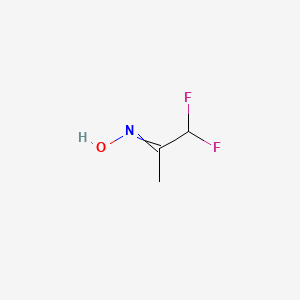

![6-chloro-3-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B1423160.png)
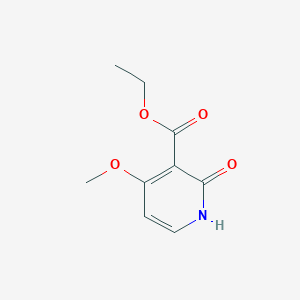
![Methyl 2-{[4-(chlorosulfonyl)butyl]amino}benzoate](/img/structure/B1423163.png)
